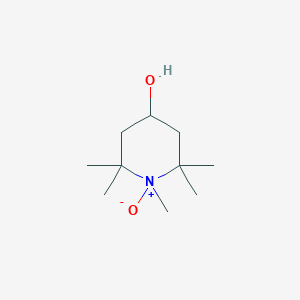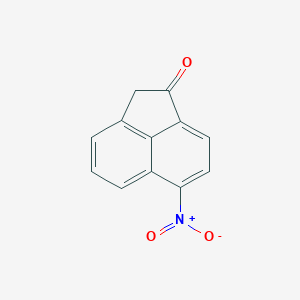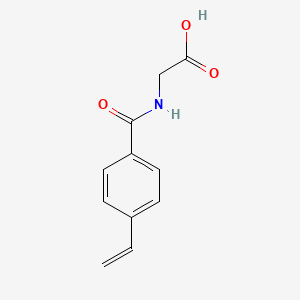
Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol” is a combination of three distinct chemicals: acetic acid, 3,5-dinitrobenzoic acid, and ethane-1,2-diol. Each of these components has unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid is commonly produced by the fermentation of ethanol or by the oxidation of acetaldehyde. Industrially, it is produced via the carbonylation of methanol.
3,5-Dinitrobenzoic Acid: This compound is synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Ethane-1,2-diol:
Analyse Des Réactions Chimiques
Types of Reactions
Acetic Acid: Undergoes esterification, oxidation, and halogenation reactions.
3,5-Dinitrobenzoic Acid: Participates in nitration, reduction, and substitution reactions.
Ethane-1,2-diol: Undergoes oxidation, esterification, and polymerization reactions.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols (for esterification), potassium permanganate (for oxidation), and halogens (for halogenation).
3,5-Dinitrobenzoic Acid: Common reagents include reducing agents like tin and hydrochloric acid, and nitrating agents like nitric acid.
Ethane-1,2-diol: Common reagents include acids (for esterification) and oxygen (for oxidation).
Major Products Formed
Acetic Acid: Forms esters, acetates, and halogenated acetic acids.
3,5-Dinitrobenzoic Acid: Forms reduced nitro compounds and substituted benzoic acids.
Ethane-1,2-diol: Forms glycols, esters, and polymers.
Applications De Recherche Scientifique
Acetic Acid: Used as a solvent, reagent in chemical synthesis, and in the production of various chemicals like vinyl acetate monomer.
3,5-Dinitrobenzoic Acid: Used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Ethane-1,2-diol: Used as an antifreeze agent, in the production of polyester fibers, and as a coolant.
Mécanisme D'action
Acetic Acid: Acts as a weak acid, donating protons in reactions and forming acetate ions.
3,5-Dinitrobenzoic Acid: The nitro groups increase the acidity of the compound, making it a strong acid.
Ethane-1,2-diol: Acts as a diol, participating in hydrogen bonding and forming esters and polymers.
Comparaison Avec Des Composés Similaires
Acetic Acid: Similar to formic acid and propionic acid but has a higher boiling point and different reactivity.
3,5-Dinitrobenzoic Acid: Similar to 4-nitrobenzoic acid but has higher acidity and different melting points.
Ethane-1,2-diol: Similar to propylene glycol but has different physical properties and applications.
Similar Compounds
Acetic Acid: Formic acid, propionic acid.
3,5-Dinitrobenzoic Acid: 4-nitrobenzoic acid, 2,4-dinitrobenzoic acid.
Ethane-1,2-diol: Propylene glycol, butane-1,4-diol.
Propriétés
Numéro CAS |
80880-32-6 |
|---|---|
Formule moléculaire |
C11H14N2O10 |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol |
InChI |
InChI=1S/C7H4N2O6.C2H4O2.C2H6O2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2(3)4;3-1-2-4/h1-3H,(H,10,11);1H3,(H,3,4);3-4H,1-2H2 |
Clé InChI |
NGUZTCMCBNKQGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)


![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)






![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
